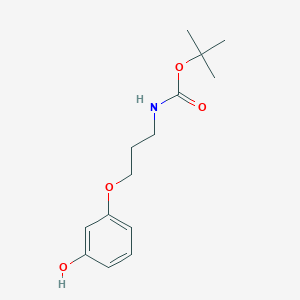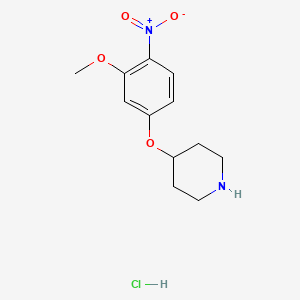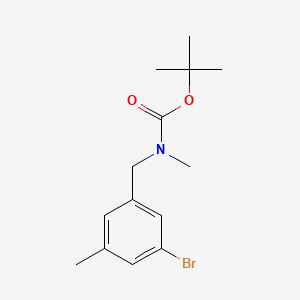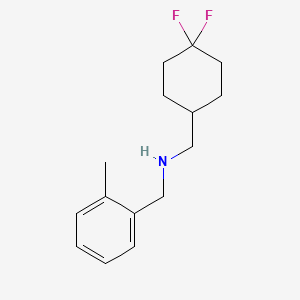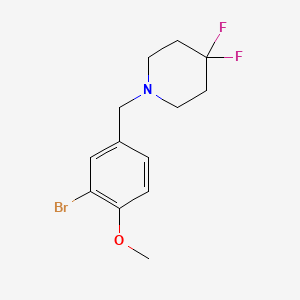
1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, along with two fluorine atoms on the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl alcohol. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final piperidine derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield 1-(3-amino-4-methoxybenzyl)-4,4-difluoropiperidine.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The exact mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate neurotransmitter receptors, contributing to its potential use in neurological disorders.
相似化合物的比较
1-(3-Bromo-4-methoxybenzyl)-4-(4-bromo-3-methoxyphenyl)piperazine: This compound shares a similar benzyl structure but differs in the substitution pattern on the piperazine ring.
1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: This compound has a similar benzyl structure but with a methyl group instead of fluorine atoms on the piperidine ring.
1-(3-Bromo-4-methoxybenzyl)-4-(3-chlorobenzoyl)piperazine: This compound features a chlorobenzoyl group instead of the difluoropiperidine moiety.
Uniqueness: 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.
属性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c1-18-12-3-2-10(8-11(12)14)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBAZHMXBALYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
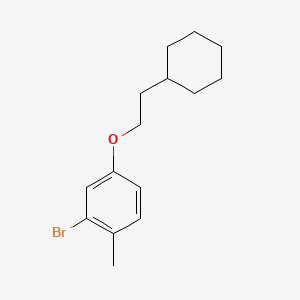



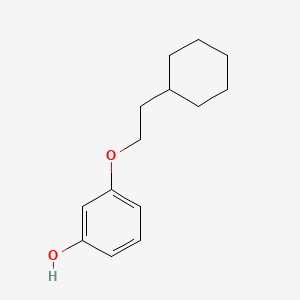
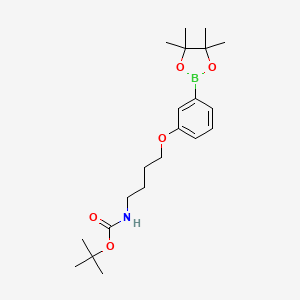

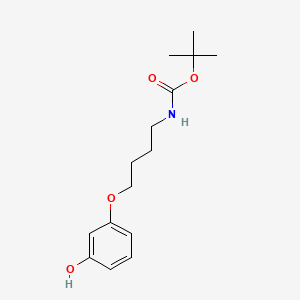
![{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B8182984.png)
